![molecular formula C16H9N3O5S B2624307 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 716365-57-0](/img/structure/B2624307.png)

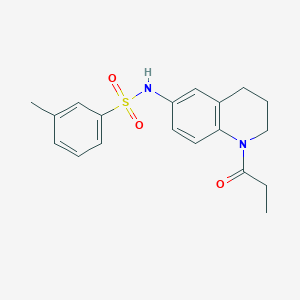

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

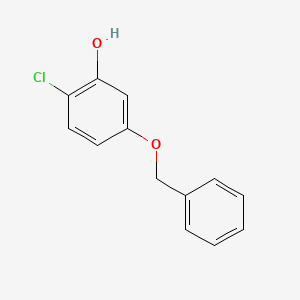

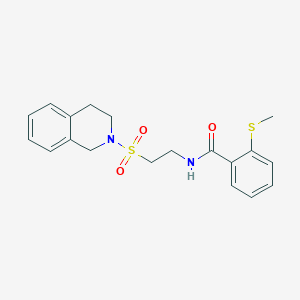

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide, also known as BNITC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BNITC belongs to the class of nitroheterocyclic compounds, which have been extensively studied for their antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

Target of Action

Benzofuran derivatives, a core structure in this compound, have been shown to exhibit various biological activities . For instance, some benzofuran derivatives have shown inhibitory activity on acetylcholinesterase , which plays a crucial role in nerve signal transmission .

Mode of Action

It’s known that benzofuran derivatives can interact with their targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system .

Biochemical Pathways

Benzofuran derivatives have been shown to influence various biochemical pathways due to their diverse biological activities . For instance, inhibition of acetylcholinesterase by some benzofuran derivatives can affect the cholinergic pathway, leading to increased levels of acetylcholine in the synaptic cleft .

Pharmacokinetics

The bioavailability of a compound is influenced by these properties, which determine the compound’s absorption into the bloodstream, distribution within the body, metabolism into active or inactive forms, and excretion from the body .

Result of Action

Benzofuran derivatives have been shown to exhibit various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives can induce a range of molecular and cellular effects.

Action Environment

It’s known that environmental factors such as temperature, ph, and the presence of other substances can influence the action of chemical compounds .

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide in lab experiments include its broad-spectrum antimicrobial activity, its potential as an anticancer agent, and its anti-inflammatory properties. However, there are also some limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dose optimization in animal studies.

Future Directions

There are several future directions for research on N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide. One direction is to further investigate its potential as an antimicrobial agent, particularly against drug-resistant strains. Another direction is to explore its potential as an anticancer agent, including its efficacy in combination with other chemotherapeutic agents. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity in vivo. Finally, there is a need for more studies to explore the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves the condensation of 2-aminothiazole, 2-nitrofuran, and 2-aminobenzofuran in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal strains, including drug-resistant strains. This compound has also been found to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

Biochemical Analysis

Biochemical Properties

Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide may interact with a variety of biomolecules and play a role in various biochemical reactions.

Cellular Effects

Benzofuran derivatives have been shown to have various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound may have significant effects on various types of cells and cellular processes.

Molecular Mechanism

Benzofuran derivatives are known to interact with various biomolecules, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives are known to have various biological activities, suggesting that they may have significant long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzofuran derivatives are known to have various biological activities, suggesting that they may have significant effects at different dosages .

Metabolic Pathways

Benzofuran derivatives are known to interact with various enzymes and cofactors, suggesting that they may be involved in various metabolic pathways .

Transport and Distribution

Benzofuran derivatives are known to interact with various transporters and binding proteins, suggesting that they may have significant effects on their localization or accumulation .

Subcellular Localization

Benzofuran derivatives are known to interact with various biomolecules, suggesting that they may be directed to specific compartments or organelles .

properties

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O5S/c20-15(12-5-6-14(24-12)19(21)22)18-16-17-10(8-25-16)13-7-9-3-1-2-4-11(9)23-13/h1-8H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNWEPRSIOZHQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-1-(3-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2624229.png)

![N-(4-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624231.png)

![4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2624233.png)

![N-[1-(2,3-dimethoxyphenyl)but-3-en-1-yl]aniline](/img/structure/B2624235.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2624237.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2624242.png)

![2-[1-(Hydroxymethyl)cyclobutyl]ethanol](/img/structure/B2624246.png)

![3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid](/img/structure/B2624247.png)